3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions using appropriate amine reagents.
Addition of the hydroxypropyl group: This can be done through alkylation reactions using propylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alkyl derivatives.
Substitution products: Various substituted thiolanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (aminomethyl, hydroxypropyl) and the thiolane ring structure, which may confer distinct chemical and biological properties compared to other sulfur-containing heterocycles.
Properties
Molecular Formula |
C8H17NO3S |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-2-7(10)8(5-9)3-4-13(11,12)6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
ZWDKRLVJKVDKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCS(=O)(=O)C1)CN)O |
Origin of Product |
United States |
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